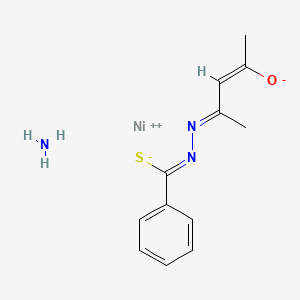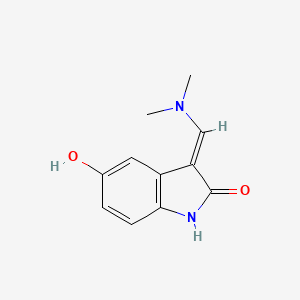![molecular formula C28H59O5P B12730355 [(2R)-2-hydroxyoctacosyl] dihydrogen phosphate](/img/structure/B12730355.png)
[(2R)-2-hydroxyoctacosyl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyalkyl(C28-50) phosphite is a compound belonging to the class of organophosphorus compounds These compounds are characterized by the presence of a phosphorus atom bonded to carbon and oxygen atoms The specific structure of 2-Hydroxyalkyl(C28-50) phosphite includes a hydroxyalkyl group with a carbon chain length ranging from 28 to 50 atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyalkyl(C28-50) phosphite typically involves the reaction of a dialkyl phosphite with an aldehyde or ketoneThe reaction conditions often include the use of a base catalyst, such as triethylamine, to promote the addition of the dialkyl phosphite to the carbonyl compound . The reaction can be carried out at room temperature or slightly elevated temperatures, depending on the specific reactants and desired yield.
Industrial Production Methods
Industrial production of 2-Hydroxyalkyl(C28-50) phosphite may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, desired production volume, and cost considerations. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyalkyl(C28-50) phosphite undergoes various chemical reactions, including:
Oxidation: The hydroxyalkyl group can be oxidized to form ketophosphonates.
Reduction: Reduction reactions can convert the hydroxyalkyl group to an alkyl group.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride, while amination can be carried out using primary or secondary amines.
Major Products Formed
Oxidation: Ketophosphonates
Reduction: Alkyl phosphonates
Substitution: Halogenated or aminated phosphonates
Scientific Research Applications
2-Hydroxyalkyl(C28-50) phosphite has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: The compound has potential as an enzyme inhibitor and can be used in studies of enzyme mechanisms.
Medicine: It is being investigated for its potential as an anticancer agent and as a therapeutic agent for other diseases.
Mechanism of Action
The mechanism of action of 2-Hydroxyalkyl(C28-50) phosphite involves its interaction with molecular targets such as enzymes and cellular receptors. The hydroxyalkyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phosphite group can also interact with metal ions, affecting various biochemical pathways. These interactions result in the modulation of cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
α-Hydroxyphosphonates: These compounds have a similar structure but with a shorter carbon chain length.
Phosphonates: Compounds with a phosphonate group but lacking the hydroxyalkyl group.
Phosphinates: Compounds with a phosphinate group instead of a phosphite group
Uniqueness
2-Hydroxyalkyl(C28-50) phosphite is unique due to its long carbon chain length, which imparts specific physical and chemical properties. This makes it suitable for applications where longer chain lengths are advantageous, such as in the stabilization of polymers and as additives in lubricants .
Properties
Molecular Formula |
C28H59O5P |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
[(2R)-2-hydroxyoctacosyl] dihydrogen phosphate |
InChI |
InChI=1S/C28H59O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28(29)27-33-34(30,31)32/h28-29H,2-27H2,1H3,(H2,30,31,32)/t28-/m1/s1 |
InChI Key |
LGIKLPLTANDDMI-MUUNZHRXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC[C@H](COP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(COP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


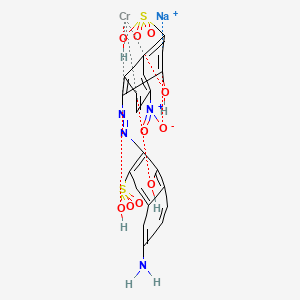
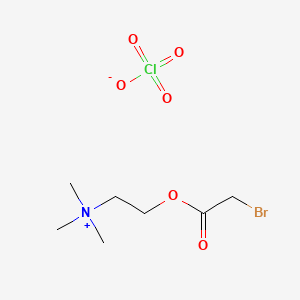
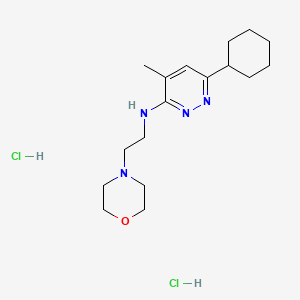
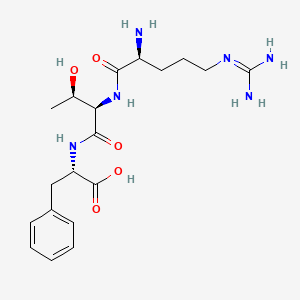

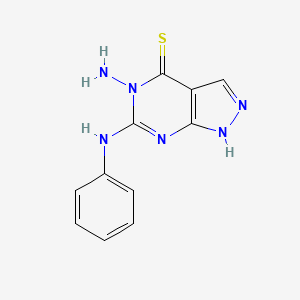
![5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12730310.png)
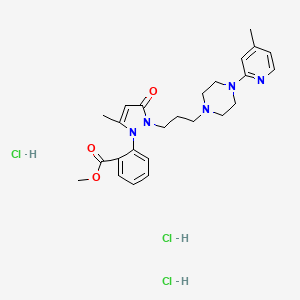
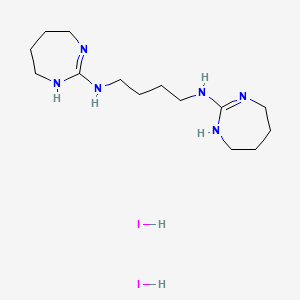

![N-(benzenesulfonyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12730340.png)
![[(4E,6E,10E)-14,20,22-trihydroxy-13,17-dimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12730349.png)
